molecular formula C22H17BrN2O2 B11556579 2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

Cat. No.: B11556579
M. Wt: 421.3 g/mol
InChI Key: NALNBUABNXMGDT-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is a complex organic compound that features a bromine atom, two methyl groups, and a phenol group This compound is notable for its unique structure, which includes a benzoxazole moiety and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves multiple steps. One common method includes the bromination of 3,4-dimethylphenol, followed by the formation of the imine linkage with 2-phenyl-1,3-benzoxazole-5-carbaldehyde. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the imine formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imine linkage and phenol group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The benzoxazole moiety may also contribute to its activity by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, imine linkage, and benzoxazole moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-bromo-3,4-dimethyl-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C22H17BrN2O2/c1-13-10-16(21(26)20(23)14(13)2)12-24-17-8-9-19-18(11-17)25-22(27-19)15-6-4-3-5-7-15/h3-12,26H,1-2H3

InChI Key

NALNBUABNXMGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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